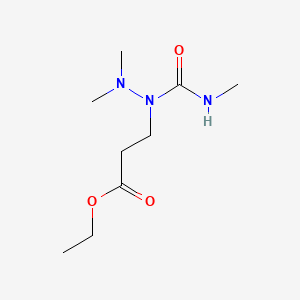
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a propanoic acid backbone, a hydrazino group, and an ethyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester typically involves multiple steps. One common method includes the reaction of propanoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve high purity levels required for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2-methyl-, ethyl ester: A simpler ester with different chemical properties.
Propanoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester: Another ester with a different structural configuration.
Propanoic acid, 2-methyl-, 1-methylethyl ester: A related compound with variations in the ester group.
Uniqueness
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester is unique due to its specific hydrazino group and the presence of both methylamino and ethyl ester functionalities
Eigenschaften
CAS-Nummer |
96804-64-7 |
|---|---|
Molekularformel |
C9H19N3O3 |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
ethyl 3-[dimethylamino(methylcarbamoyl)amino]propanoate |
InChI |
InChI=1S/C9H19N3O3/c1-5-15-8(13)6-7-12(11(3)4)9(14)10-2/h5-7H2,1-4H3,(H,10,14) |
InChI-Schlüssel |
GXVMJEXLNAXRSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCN(C(=O)NC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






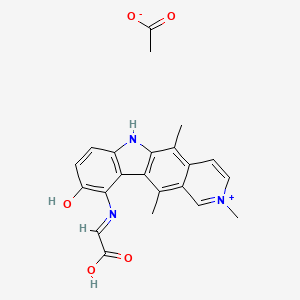
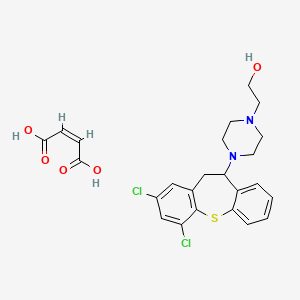

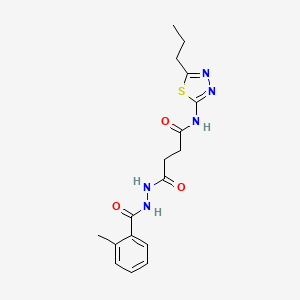


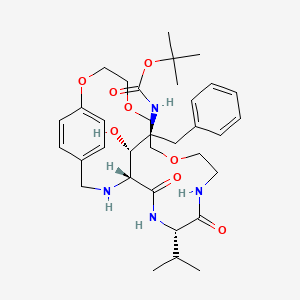
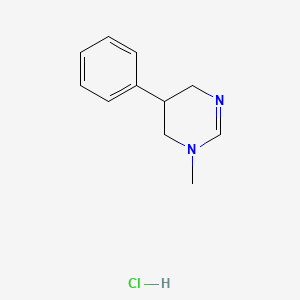
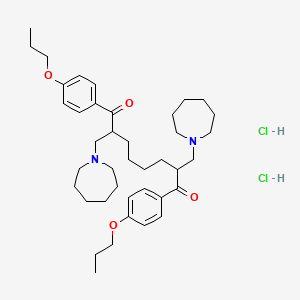
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
